4,5-Dichloro-3(2H)-pyridazinone

Description

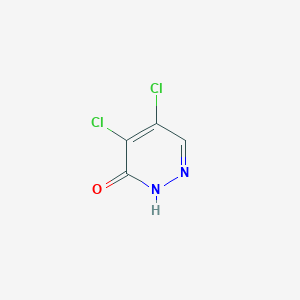

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWXIRQLLGYIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239322 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-22-9 | |

| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ8PU4SSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,5-Dichloro-3(2H)-pyridazinone basic properties

An In-depth Technical Guide to 4,5-Dichloro-3(2H)-pyridazinone: Core Properties and Applications

Introduction

This compound is a versatile heterocyclic compound that serves as a critical building block in medicinal and agricultural chemistry.[1][2] Its unique structure, characterized by a pyridazinone core with two chlorine substituents, imparts a specific reactivity profile that makes it an invaluable intermediate for synthesizing a wide range of derivatives.[3][4] This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this compound in their work. The stability and efficacy of this molecule make it a prime choice for innovation in both crop protection and the development of novel therapeutics.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthetic chemistry. The compound typically appears as a beige or white to yellow crystalline solid.[1][5][6] Proper storage involves keeping it in a dark, dry place at room temperature.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 932-22-9 | [1][5] |

| Molecular Formula | C₄H₂Cl₂N₂O | [1][5] |

| Molecular Weight | 164.97 g/mol | [1][7] |

| Appearance | Beige to white/yellow crystalline solid | [1][5][6] |

| Melting Point | 204-206 °C | [5][6][8] |

| Boiling Point | 339.2 °C at 760 mmHg | [5][9] |

| Density | ~1.76 - 1.8 g/cm³ | [5][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Flash Point | 159 °C | [5][9] |

| pKa (Predicted) | 8.39 ± 0.60 | [5] |

| LogP | 1.07670 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| InChI Key | VJWXIRQLLGYIDI-UHFFFAOYSA-N | [7][10] |

Synthesis and Manufacturing

The primary and most cited method for synthesizing this compound involves the reaction of mucochloric acid with a hydrazine source. This reaction provides a direct and efficient pathway to the desired pyridazinone ring structure.

Synthetic Pathway from Mucochloric Acid

The synthesis begins with mucochloric acid, which, when reacted with hydrazine sulfate in the presence of a weak base like sodium acetate, undergoes cyclization to form the pyridazinone ring.[11] The chlorine atoms from the mucochloric acid are retained at the 4 and 5 positions of the resulting heterocyclic system.

Caption: Synthesis of this compound from mucochloric acid.

Experimental Protocol: Synthesis from Mucochloric Acid

This protocol is adapted from established literature procedures.[11] The causality behind this choice of reactants is the high reactivity of the aldehyde and carboxylic acid functionalities in mucochloric acid with the two nucleophilic nitrogen atoms of hydrazine, leading to a spontaneous and high-yield ring-closing reaction.

Materials:

-

Mucochloric acid (3.9 g)

-

Hydrazine sulfate (3.1 g)

-

Sodium acetate (3.0 g)

-

Water

Procedure:

-

A solution of 3.9 grams of mucochloric acid in water is prepared in a suitable reaction vessel.

-

The solution is warmed to a temperature range of 80-100°C with stirring.[11]

-

A mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added to the heated solution.[11] The sodium acetate acts as a base to free the hydrazine from its salt, enabling it to react.

-

Upon addition, a solid precipitate of this compound forms.

-

The reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is recrystallized from water to yield the purified compound (approx. 3.0 grams).[11]

This self-validating system relies on the precipitation of the product from the aqueous reaction medium, allowing for simple isolation and purification.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the two chlorine atoms attached to the pyridazinone ring. These halogens make the C4 and C5 positions highly electrophilic and susceptible to nucleophilic substitution reactions.[12][13] This reactivity is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of various functional groups to create a library of derivatives.

The N-H group at the 2-position can also be alkylated or arylated, further expanding the synthetic possibilities. For instance, methylation with dimethyl sulfate in the presence of a base yields 4,5-dichloro-2-methyl-3(2H)-pyridazinone.[14]

Nucleophilic Substitution

A wide variety of nucleophiles, including amines, phenols, and thiols, can displace one or both chlorine atoms.[12][13] The regioselectivity of the substitution (i.e., whether the C4 or C5 chlorine is replaced first) can be influenced by the substituent at the N-2 position and the reaction conditions.[13] These reactions are fundamental to synthesizing derivatives with tailored biological activities.[12]

Caption: General scheme for nucleophilic substitution on the pyridazinone core.

Applications in Research and Development

The pyridazinone scaffold is a well-established pharmacophore and agrochemical template.[2][3][15] Consequently, this compound is a highly sought-after intermediate in several R&D sectors.

Agricultural Chemistry

This compound is a key intermediate in the synthesis of herbicides.[1][16] Pyridazinone derivatives are known to act as potent inhibitors of biological pathways specific to plants, such as the protoporphyrinogen oxidase (PPO) enzyme, leading to effective weed control.[17][18] The ability to functionalize the pyridazinone core allows for the development of selective herbicides that can enhance crop yields with potentially lower environmental impact compared to older chemistries.[1][19]

Pharmaceutical and Drug Development

In medicinal chemistry, the pyridazinone nucleus is present in compounds with a wide spectrum of pharmacological activities.[2][3][20] Derivatives synthesized from this compound have been investigated for various therapeutic applications:

-

Anti-inflammatory and Analgesic: Certain substituted pyridazinones show potential as anti-inflammatory and pain-relief agents.[1][3]

-

Anticancer: The scaffold has been used to develop novel anti-cancer agents, with some derivatives showing promising in-vitro and in-vivo activity against tumor cell lines.[20][21][22]

-

Cardiovascular: Pyridazinone derivatives have been explored for cardiovascular applications, including as antihypertensive and antiplatelet agents.[3][20]

-

Antimicrobial: The molecule has been used as a starting point for creating compounds with antibacterial, antifungal, and tuberculostatic properties.[3][5][6][23]

Material Science

The compound is also utilized in the formulation of specialty polymers and coatings, where its incorporation can enhance durability and resistance to environmental factors.[1][19]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][9] Aggregated GHS data also indicates it can be harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[24]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. While detailed spectra are best consulted from dedicated databases, typical characterization data includes:

-

¹³C NMR: Data for this compound is available in the literature and spectral databases.[25]

-

Mass Spectrometry: The exact mass is 163.954418 g/mol .[5][9] The mass spectrum will show a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

FT-IR and FT-Raman: The solid-phase spectra have been studied and can be used for identification.[6]

Conclusion

This compound is a foundational building block whose value lies in its straightforward synthesis and versatile reactivity. The two chlorine atoms provide reactive handles for extensive derivatization, enabling access to a vast chemical space. Its established role in the development of herbicides and a wide array of potential therapeutic agents underscores its continued importance in applied chemical research. This guide provides the core technical knowledge needed to effectively and safely utilize this compound for advanced scientific discovery.

References

- This compound. LookChem. [Link]

- This compound (CAS 932-22-9) – Thermophysical Properties. Chemcasts. [Link]

- Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv

- Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors.

- Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors.

- Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. [Link]

- This compound Properties vs Temperature | Cp, Density, Viscosity. Chemcasts. [Link]

- NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. HETEROCYCLES, Vol. 55, No.10, 2001. [Link]

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds.

- CAS No : 932-22-9 | Product Name : this compound.

- Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.

- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]

- This compound. SpectraBase. [Link]

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- 4,5-Dichloro-3-hydroxypyridazine. PubChem. [Link]

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- 4,5-Dichloro-2-methylpyridazin-3(2H)-one.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. sarpublication.com [sarpublication.com]

- 4. chemneo.com [chemneo.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 932-22-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound 98% CAS: 932-22-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS: 932-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. prepchem.com [prepchem.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemimpex.com [chemimpex.com]

- 20. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarena.com [scholarena.com]

- 22. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. echemi.com [echemi.com]

- 25. dev.spectrabase.com [dev.spectrabase.com]

physicochemical characteristics of 4,5-Dichloro-3(2H)-pyridazinone

An In-Depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-3(2H)-pyridazinone

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 932-22-9), a pivotal heterocyclic intermediate in the fields of agrochemical and pharmaceutical development. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful application and innovation. This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their practical implications in experimental design and synthesis. We will explore the compound's structural attributes, physical and chemical parameters, and spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of key characteristics, ensuring that researchers can validate these properties in their own laboratories.

Chemical Identity and Structure

This compound is a chlorinated heterocyclic compound belonging to the pyridazinone family. Its structure is foundational to its reactivity and utility as a synthetic building block. The presence of two chlorine atoms on the pyridazinone ring makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[1]

The molecule exists in tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. The lactam form is generally considered the more stable and predominant tautomer under standard conditions. Understanding this equilibrium is crucial, as the reactivity and hydrogen bonding capabilities of the molecule are dictated by the prevalent tautomeric state.

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

The physicochemical parameters of a compound are the primary determinants of its behavior in both reactive and biological systems. They influence everything from solvent selection for a reaction to bioavailability in a drug formulation. The core properties of this compound are summarized below.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 932-22-9 | [2] |

| Molecular Formula | C₄H₂Cl₂N₂O | [2] |

| Molecular Weight | 164.98 g/mol | [2] |

| Appearance | Beige or white to yellow crystalline solid | [1] |

| Melting Point | 204-206 °C | [1] |

| Boiling Point | 339.2 °C (at 760 mmHg) | [3] |

| Density | ~1.76 g/cm³ | [1] |

| pKa (Predicted) | 8.39 ± 0.60 | [1] |

| LogP (XLogP3) | 1.0 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Hydrogen Bond Donor | 1 | [3] |

| Hydrogen Bond Acceptor | 2 |[3] |

Melting Point

The sharp and relatively high melting point range of 204-206 °C is indicative of a stable crystalline lattice structure with significant intermolecular forces.[1] For the synthetic chemist, a sharp melting range is a primary indicator of sample purity. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Profile

The compound is sparingly soluble in polar protic solvents like methanol and more soluble in polar aprotic solvents like DMSO.[1] This behavior is consistent with its structure: a polar heterocyclic core capable of hydrogen bonding, but with a significant nonpolar character due to the carbon backbone and chlorine atoms. This solubility profile is a critical consideration for reaction setup; for instance, nucleophilic substitution reactions using this substrate are often performed in aprotic solvents like DMF or acetonitrile to ensure sufficient dissolution of reactants.[4]

Acidity (pKa)

The predicted pKa of ~8.39 suggests that the N-H proton is weakly acidic.[1] This acidity is a key feature for its reactivity. In the presence of a suitable base, the proton can be abstracted to form an anionic nucleophile, which can then be alkylated or otherwise functionalized at the nitrogen position. For drug development professionals, pKa is one of the most important parameters as it dictates the ionization state of the molecule at physiological pH (~7.4), which in turn profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

-

Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectra, characteristic peaks corresponding to the carbonyl carbon and the two chlorine-bearing carbons are expected.[6] The specific chemical shifts are highly dependent on the solvent used, with DMSO-d₆ being a common choice due to the compound's solubility.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the lactam ring. Another prominent feature is the N-H stretching vibration. These signals provide clear evidence for the pyridazinone core structure.[7]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry reveals a distinct molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing a clear signature for the compound's elemental composition.[8][9] Fragmentation patterns often involve the loss of CO and cleavage of the heterocyclic ring.[10][11]

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties discussed. Adherence to these protocols ensures data accuracy and reproducibility.

Protocol: Melting Point Determination (Capillary Method)

Rationale: This method, compliant with pharmacopeial standards, provides a precise melting range, a crucial indicator of purity.[12] A slow heating rate near the melting point is essential to allow for thermal equilibrium between the heating block, the capillary, and the sample, preventing erroneously high readings.[13]

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried in a desiccator over silica gel for at least 24 hours.[14][15]

-

Capillary Loading: Gently tap the open end of a capillary tube (one end sealed) into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm in height is achieved.[14]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-15 °C/min) to find a rough value. Allow the apparatus to cool.

-

Accurate Determination: Set the heating block to a starting temperature approximately 15-20 °C below the expected melting point.[14]

-

Heating Rate: Program the apparatus to heat at a ramp rate of 1 °C per minute once the temperature is within 10 °C of the expected melting point.[12][13]

-

Observation & Recording:

-

Reporting: Report the result as the range T₁ - T₂. For a pure sample, this range should be narrow (e.g., 0.5-2 °C).

Sources

- 1. scholarena.com [scholarena.com]

- 2. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scilit.com [scilit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. huberlab.ch [huberlab.ch]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

A Comprehensive Technical Guide to 4,5-Dichloro-3(2H)-pyridazinone: Structure, Synthesis, and Applications

Foreword: Unveiling a Privileged Scaffold

In the landscape of heterocyclic chemistry, the pyridazinone core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Among its halogenated derivatives, 4,5-Dichloro-3(2H)-pyridazinone (DCPYR) has emerged as a particularly versatile and powerful building block. Its strategic placement of reactive chlorine atoms on an electron-deficient ring system, combined with the inherent features of the pyridazinone lactam, makes it a cornerstone intermediate for synthesizing a diverse array of molecules. This guide provides an in-depth exploration of the molecular architecture, synthesis, reactivity, and application of DCPYR, tailored for researchers, scientists, and professionals in drug development and agrochemical science.

Core Molecular Profile and Physicochemical Properties

This compound is a beige crystalline solid at room temperature.[1][2] It is identified by the Chemical Abstracts Service (CAS) number 932-22-9 . The molecule's fundamental properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Cl₂N₂O | [1][2][3][4] |

| Molecular Weight | 164.98 g/mol | [1][2][3] |

| IUPAC Name | 4,5-dichloro-1H-pyridazin-6-one | [5] |

| Synonyms | 4,5-Dichloro-3-hydroxypyridazine, 4,5-Dichloropyridazin-3-ol | [2][4][6] |

| Appearance | Beige to white/yellow crystalline solid/powder | [1][2][4] |

| Melting Point | 201 - 206 °C | [1][4] |

| Boiling Point | 339.2 °C at 760 mmHg | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Density | ~1.76 - 1.8 g/cm³ | [1][2] |

| InChIKey | VJWXIRQLLGYIDI-UHFFFAOYSA-N | [7][8][9] |

Structural Elucidation: A Spectroscopic Deep Dive

The molecular structure of this compound is defined by a six-membered aromatic diazine ring containing a ketone group and two adjacent chlorine atoms. The "(2H)" designation indicates the position of the hydrogen atom on one of the nitrogen atoms, confirming its existence predominantly in the lactam form rather than the lactim tautomer (4,5-dichloro-3-hydroxypyridazine).

Caption: Molecular Structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, typically showing a single signal for the proton attached to the nitrogen (N-H) and another for the vinyl proton on the ring (C-H). The N-H proton is exchangeable with D₂O and its chemical shift can vary depending on the solvent and concentration. The C-H proton appears as a singlet in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon spectrum reveals four distinct signals corresponding to the four carbon atoms in the heterocyclic ring. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The two chlorine-substituted carbons (C-Cl) appear at characteristic shifts, while the remaining vinyl carbon (C-H) is also observed.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) is prominent. Another characteristic band is the N-H stretch. The C-Cl stretching vibrations are typically found in the fingerprint region.[3][10]

Synthesis and Chemical Reactivity: A Chemist's Perspective

The primary and most efficient synthesis of this compound involves the cyclocondensation of mucochloric acid with a hydrazine source.[6][10] This reaction is robust, high-yielding, and serves as the industrial standard.

Core Synthesis Workflow

The reaction proceeds by treating mucochloric acid with hydrazine sulfate in the presence of a base like sodium acetate, which serves to neutralize the sulfuric acid and liberate free hydrazine.[6] The hydrazine then reacts with the aldehyde and carboxylic acid functionalities of the mucochloric acid (which exists in equilibrium with its cyclic lactol form) to form the stable pyridazinone ring.[11]

Caption: General workflow for the synthesis of DCPYR.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of hydrazine sulfate with sodium acetate provides an in situ source of hydrazine, which is safer to handle than anhydrous hydrazine. Heating accelerates the condensation and ring-closure steps. Recrystallization from water is an effective and economical purification method for this compound.[6]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 3.9 grams of mucochloric acid in water with stirring and warm the solution to 80-100 °C.[6]

-

Addition of Hydrazine: Separately, prepare a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate. Add this mixture to the heated mucochloric acid solution.[6]

-

Reaction: Maintain the reaction mixture at temperature with stirring. A solid precipitate will begin to form.

-

Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture. Collect the solid product by filtration.

-

Purification: Recrystallize the crude solid from water to yield approximately 3.0 grams of pure 4,5-dichloro-3-pyridazone with a melting point of 199-200 °C.[6]

Reactivity Profile

The chemical utility of DCPYR stems from its predictable reactivity at three key positions: the C4-Cl, C5-Cl, and the N2-H.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C4 and C5 positions are susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile.[12] This reactivity is the cornerstone of its use as a scaffold, allowing for the introduction of diverse functional groups.

-

N-Alkylation/N-Arylation: The proton on the N2 nitrogen is acidic and can be deprotonated by a suitable base (e.g., potassium carbonate). The resulting anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or aryl halides to generate N-substituted pyridazinones.[13]

Applications in Drug Discovery and Agroscience

The pyridazinone scaffold is a bioisostere for uracil, suggesting it can act as an antimetabolite.[10] The presence of reactive chlorine atoms also imparts potential alkylating properties, leading to a dual mechanism of action in some biological contexts.[10]

Pharmaceutical Development

Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antihypertensive effects.[4][14][15][16]

-

Anticancer Agents: DCPYR itself has shown significant in vitro and in vivo anticancer activity, particularly against colon cancer cell lines.[10] It demonstrated a 53% inhibition of tumor growth in mice at a 50mg/kg dose.[10] Its derivatives are being explored as inhibitors of various cellular pathways critical to cancer progression.[17]

-

Anti-inflammatory and Analgesic Drugs: The scaffold is used to synthesize compounds with potential anti-inflammatory and analgesic properties.[4][16]

-

Cardiovascular Agents: The pyridazinone core is present in several drugs and clinical candidates developed for cardiovascular conditions, acting as vasodilators and antiplatelet agents.[18]

Caption: Postulated dual-action anticancer mechanism of DCPYR.[10]

Agricultural Chemistry

DCPYR is a key intermediate in the synthesis of herbicides.[4] Its structure allows for the development of selective herbicides that inhibit specific plant growth pathways, contributing to effective weed management and enhanced crop yields.[4] This application aligns with the growing demand for more efficient and environmentally conscious solutions in agriculture.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of heterocyclic chemistry in addressing critical challenges in medicine and agriculture. Its straightforward synthesis, well-defined reactivity, and proven biological relevance ensure its continued importance. Future research will undoubtedly focus on leveraging this scaffold to develop next-generation therapeutics with enhanced specificity and agrochemicals with improved environmental profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge required to innovate with this remarkable molecule.

References

- LookChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone.

- PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.

- GSRS. (n.d.). This compound.

- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).

- PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine.

- SpectraBase. (n.d.). This compound - Optional[13C NMR].

- Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-25.

- Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 675-678.

- Chemistry & Biology Interface. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.

- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.

- Google Patents. (n.d.). US2821553A - Preparation of mucochloric acid.

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 932-22-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | CAS: 932-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. scholarena.com [scholarena.com]

- 11. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. scispace.com [scispace.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. sarpublication.com [sarpublication.com]

- 17. cbijournal.com [cbijournal.com]

- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Methodological Guide to 4,5-Dichloro-3(2H)-pyridazinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1] This molecule serves as a versatile building block in medicinal and agricultural chemistry. Its rigid, planar structure and the presence of reactive chlorine atoms make it an attractive scaffold for the synthesis of a diverse array of derivatives. Notably, pyridazinone-based compounds have shown a wide range of biological activities, including potential applications in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and for monitoring its transformations in synthetic chemistry.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the fundamental experimental protocols for acquiring this data, offering insights into the causality behind methodological choices to ensure data integrity and reproducibility.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂O | [1] |

| Molecular Weight | 164.97 g/mol | [1] |

| CAS Number | 932-22-9 | [2] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 201 - 206 °C | |

| IUPAC Name | 4,5-dichloro-1H-pyridazin-6-one | [2] |

| Synonyms | 4,5-Dichloro-3-hydroxypyridazine | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of mucochloric acid with a hydrazine source. This reaction provides a direct route to the pyridazinone ring system.

Experimental Protocol: Synthesis from Mucochloric Acid

This protocol is adapted from established literature procedures.[3][4]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1 equivalent) in water or a dilute acidic solution.

-

Addition of Hydrazine : To the stirred solution, add hydrazine sulfate (1.1 equivalents) and sodium acetate (1.1 equivalents) portion-wise. The sodium acetate acts as a base to neutralize the sulfuric acid formed and to generate free hydrazine in situ.

-

Reaction Conditions : Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification : Collect the solid precipitate by filtration, wash it with cold water to remove any remaining salts and impurities, and then dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as water or ethanol.

Caption: Synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the limited number of protons in the molecule. The spectrum is expected to show a singlet for the proton attached to the carbon at position 6 of the pyridazinone ring and a broad singlet for the N-H proton.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | H-6 |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H |

Note: The exact chemical shifts can vary depending on the solvent used.

Interpretation:

-

H-6 Proton : The proton at the 6th position is adjacent to a nitrogen atom and a double bond, which deshields it, causing its signal to appear downfield. The absence of neighboring protons results in a singlet.

-

N-H Proton : The proton attached to the nitrogen atom is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C=O (C-3) |

| ~140 - 145 | C-Cl (C-4 or C-5) |

| ~135 - 140 | C-Cl (C-4 or C-5) |

| ~130 - 135 | C-H (C-6) |

Note: The exact chemical shifts can vary depending on the solvent used.

Interpretation:

-

Carbonyl Carbon (C-3) : The carbon of the carbonyl group is significantly deshielded and appears at the lowest field.

-

Chloro-substituted Carbons (C-4 and C-5) : The carbons bonded to chlorine atoms are also deshielded and appear at a lower field compared to the C-H carbon. Their exact assignment can be challenging without further 2D NMR experiments.

-

C-H Carbon (C-6) : The carbon atom bonded to the hydrogen at position 6 appears at the highest field among the ring carbons.

Experimental Protocol: NMR Data Acquisition

Adherence to standardized protocols is crucial for obtaining high-quality and reproducible NMR data.[5]

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Instrumentation : The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H stretching |

| 1650 - 1700 | Strong | C=O stretching (amide) |

| 1580 - 1620 | Medium | C=C and C=N stretching |

| 1100 - 1200 | Strong | C-N stretching |

| 700 - 800 | Strong | C-Cl stretching |

Interpretation:

-

N-H Stretch : The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration, indicative of the secondary amide group.

-

C=O Stretch : A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indication of the carbonyl group of the pyridazinone ring.

-

C=C and C=N Stretches : The absorptions in the 1580-1620 cm⁻¹ region are due to the stretching vibrations of the double bonds within the heterocyclic ring.

-

C-N Stretch : The C-N stretching vibration of the amide group is typically observed in the 1100-1200 cm⁻¹ range.

-

C-Cl Stretch : The strong absorption in the fingerprint region (700-800 cm⁻¹) is characteristic of the C-Cl stretching vibrations.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common technique for obtaining high-quality IR spectra.[6][7]

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as an infrared-transparent matrix.[6]

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Interpretation |

| 164/166/168 | Molecular ion peak ([M]⁺) cluster |

| 136/138 | Loss of CO ([M-CO]⁺) |

| 129/131 | Loss of Cl ([M-Cl]⁺) |

| 101 | Loss of CO and Cl ([M-CO-Cl]⁺) |

| 75 | Further fragmentation |

Interpretation:

-

Molecular Ion Peak : The molecular ion peak will appear as a characteristic cluster of peaks at m/z 164, 166, and 168 due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) will confirm the presence of two chlorine atoms.

-

Fragmentation Pattern :

-

A common fragmentation pathway for cyclic amides is the loss of a neutral carbon monoxide (CO) molecule, which would result in a peak at m/z 136/138.

-

The loss of a chlorine radical is another likely fragmentation, leading to a peak at m/z 129/131.

-

Subsequent fragmentation can lead to smaller charged fragments. A detailed analysis of the fragmentation pattern can provide further structural confirmation.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

The following is a general protocol for acquiring a mass spectrum using electron ionization (EI).[8][9]

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is typically used.

-

Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis : The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to elucidate the structure from the fragmentation pattern.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and validated framework for the identification and characterization of this compound. The detailed analysis of its NMR, IR, and Mass spectra, coupled with robust experimental protocols, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity. An in-depth understanding of its spectroscopic signature is fundamental for quality control, reaction monitoring, and the rational design of new pyridazinone-based molecules with potential therapeutic or agricultural applications.

References

- Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (n.d.). Chemistry & Biology Interface.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science.

- Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. (n.d.). BenchChem.

- Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- Sample prepar

- 4,5-Dichloro-3-hydroxypyridazine. (n.d.). PubChem.

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

- NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.

- Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023).

- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).

- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from Mucochloric Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Strategic Importance

4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9) is a pivotal heterocyclic building block, serving as a versatile precursor in the synthesis of a wide array of high-value chemical entities.[1] Its strategic importance is rooted in the reactivity of its dichlorinated framework, which allows for selective functionalization.[2] This guide provides a comprehensive overview of its synthesis from mucochloric acid, targeting professionals in agrochemical research and pharmaceutical development. The pyridazinone core is a recognized pharmacophore present in compounds with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[3][4] In agriculture, it forms the backbone of potent herbicides.[3][5] This document offers a detailed examination of the reaction mechanism, a field-tested experimental protocol, and critical safety considerations to ensure reproducible and safe execution.

Foundational Chemistry: The Reaction Mechanism

The synthesis of this compound from mucochloric acid is a classic example of a cyclocondensation reaction.[6][7] The process hinges on the reaction between the bifunctional mucochloric acid and a dinucleophilic hydrazine source.

Key Reactants:

-

Mucochloric Acid (CAS No. 87-56-9): This starting material, chemically (2Z)-2,3-Dichloro-4-oxobut-2-enoic acid, is a dichlorinated alkene containing both an aldehyde and a carboxylic acid functional group.[8] In solution, it exists in equilibrium between its open-chain form and a more stable cyclic furanone hemiacetal structure.[8] This dual reactivity is central to the synthesis.

-

Hydrazine (Supplied as Hydrazine Sulfate or Hydrate): As a potent nucleophile with two nitrogen atoms, hydrazine is ideally suited to react with the carbonyl groups of mucochloric acid, initiating the ring-forming cascade.[9] Due to the hazards of anhydrous hydrazine, its more stable salt (sulfate) or hydrate form is typically used.[10][11]

The Mechanistic Pathway:

The reaction proceeds via two primary stages:

-

Hydrazone Formation: One of the nitrogen atoms of hydrazine performs a nucleophilic attack on the aldehyde carbonyl of the open-chain form of mucochloric acid. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the carboxylic acid carbonyl group. This intramolecular acyl substitution results in the formation of the stable six-membered pyridazinone ring, with the elimination of a second molecule of water.

This one-pot transformation efficiently constructs the heterocyclic core. The acidic conditions often employed facilitate both the initial nucleophilic attack and the subsequent dehydration steps.[5]

Caption: Simplified reaction mechanism for pyridazinone formation.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for robust performance and high purity of the final product.[12]

Materials and Reagent Properties

Proper characterization and sourcing of starting materials are paramount for reproducibility.

| Reagent Name | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Key Properties |

| Mucochloric Acid | 87-56-9 | C₄H₂Cl₂O₃ | 168.96 | White to yellow crystalline powder, corrosive, toxic.[8][13] |

| Hydrazine Sulfate | 10034-93-2 | H₆N₂O₄S | 130.12 | White crystalline solid, toxic, suspected carcinogen.[10] |

| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | White powder, used as a base/buffer. |

| Water | 7732-18-5 | H₂O | 18.02 | Deionized or distilled, used as solvent. |

Step-by-Step Synthesis Workflow

This procedure should be performed in a well-ventilated chemical fume hood at all times.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 3.9 grams (approx. 23.1 mmol) of mucochloric acid and 100 mL of deionized water.

-

Dissolution & Heating: Begin stirring the suspension and gently warm the mixture to 80-90 °C using a heating mantle. Mucochloric acid has higher solubility in hot water.[13] Maintain this temperature until most of the solid has dissolved.

-

Reagent Addition: In a separate beaker, prepare a mixture of 3.1 grams (approx. 23.8 mmol) of hydrazine sulfate and 3.0 grams (approx. 36.6 mmol) of sodium acetate. The sodium acetate acts as a base to generate free hydrazine in situ from its more stable sulfate salt.

-

Initiation of Reaction: Carefully add the hydrazine sulfate/sodium acetate mixture to the hot mucochloric acid solution in portions over 5-10 minutes. A precipitate of the product should begin to form almost immediately.

-

Reaction Completion: Continue stirring the reaction mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove any unreacted starting materials and salts.

-

Drying & Purification: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in a vacuum oven at 60-70 °C to a constant weight. The resulting this compound is typically of high purity. For exacting applications, recrystallization from water or an ethanol/water mixture can be performed.[12]

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results & Parameters

| Parameter | Value | Rationale / Notes |

| Mucochloric Acid | 3.9 g (1.0 eq) | Limiting reagent. |

| Hydrazine Sulfate | 3.1 g (~1.03 eq) | A slight excess ensures complete reaction of the mucochloric acid. |

| Sodium Acetate | 3.0 g (~1.58 eq) | Sufficient base to deprotonate the hydrazine sulfate. |

| Solvent | Water (~100 mL) | Effective and safe solvent for this reaction. |

| Temperature | 80-90 °C | Promotes dissolution and increases reaction rate. |

| Typical Yield | ~3.0 g (~80%) | The reaction is generally high-yielding.[12] |

| Melting Point | 201-206 °C | A key indicator of product purity.[3] |

| Appearance | Beige to yellow crystalline solid | The expected physical state of the product.[14] |

Critical Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

General Precautions: All operations must be conducted within a certified chemical fume hood.[10] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended for hydrazine), and splash-proof safety goggles, must be worn at all times.[15]

-

Mucochloric Acid: This compound is corrosive and toxic.[8] It is known to be a mutagen and genotoxic agent.[16][17] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.

-

Hydrazine and its Salts: Hydrazine is highly toxic, a suspected human carcinogen, and can cause severe skin burns and eye damage.[18] It is fatal if inhaled. Handle with extreme caution and ensure no exposure occurs. Neutralize any spills with a weak oxidizing agent like calcium hypochlorite before cleanup.

-

Waste Disposal: All chemical waste, including filtrate and washings, must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations. Do not discharge into drains.

Conclusion & Future Directions

The synthesis of this compound from mucochloric acid is a robust and efficient method for producing a valuable chemical intermediate. The procedure outlined in this guide provides a reliable pathway to obtaining high-purity material. The resulting product is a versatile platform for further synthetic elaboration. The two chlorine atoms can be selectively displaced by various nucleophiles, enabling the creation of extensive libraries of substituted pyridazinones for screening in drug discovery programs and for the development of next-generation agrochemicals.[19][20]

References

- Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link]

- PrepChem.com. Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. [Link]

- PrepChem.com. Synthesis of 4,5-dichloro-3-pyridazone. [Link]

- Chemistry & Biology Interface. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

- Wikipedia. Mucochloric acid. [Link]

- ChemBK. Mucochloric acid | 87-56-9. [Link]

- Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry. [Link]

- ECHA. Mucochloric acid CAS: 87-56-9. [Link]

- DC Chemicals. Mucochloric acid | CAS 87-56-9. [Link]

- Molecules. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)

- International Journal of Pharmaceutical and Life Sciences. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

- PrepChem.com. Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. [Link]

- Journal of Chemical and Pharmaceutical Research. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

- Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

- Molecules. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

- Current Organic Synthesis. (2023).

- Molecules. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

- Reddit.

- Organic Syntheses. Procedure for the Preparation of (E)-(2-Chlorobenzylidene)hydrazine. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. CAS 932-22-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mucochloric acid - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. chembk.com [chembk.com]

- 14. This compound | 932-22-9 [chemicalbook.com]

- 15. arxada.com [arxada.com]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. Mucochloric acid|CAS 87-56-9|DC Chemicals [dcchemicals.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. prepchem.com [prepchem.com]

- 20. prepchem.com [prepchem.com]

Tautomeric Landscape of 4,5-Dichloro-3(2H)-pyridazinone: A Technical Guide for Drug Development Professionals

Abstract

Pyridazinone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Their therapeutic efficacy is often intrinsically linked to their tautomeric state, which can influence receptor binding, solubility, and metabolic stability. This technical guide provides an in-depth exploration of the tautomerism in 4,5-dichloro-3(2H)-pyridazinone, a key intermediate in the synthesis of novel therapeutics. We will dissect the fundamental principles of lactam-lactim tautomerism, analyze the structural evidence for the predominant tautomer of this dichlorinated pyridazinone, and present a comprehensive overview of the experimental and computational methodologies employed to characterize this critical chemical equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important heterocyclic motif.

Introduction: The Significance of Tautomerism in Pyridazinone Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[3] In the realm of heterocyclic chemistry, the pyridazin-3(2H)-one core structure is a classic example of lactam-lactim tautomerism, where a proton can migrate between a nitrogen and an oxygen atom.[1] This equilibrium results in the coexistence of the lactam (keto) and lactim (enol) forms.

The prevalence of one tautomer over the other can dramatically alter a molecule's biological activity. Differences in hydrogen bonding capabilities, lipophilicity, and overall shape between tautomers can lead to differential interactions with biological targets. Therefore, a thorough understanding and characterization of the tautomeric landscape of a pyridazinone-based drug candidate is not merely an academic exercise but a critical step in preclinical development.

This guide focuses specifically on this compound, a versatile building block in medicinal chemistry. The presence of two electron-withdrawing chlorine atoms on the pyridazinone ring is expected to influence the electronic properties of the system and, consequently, its tautomeric equilibrium.

The Tautomeric Equilibrium of this compound

The central tautomeric equilibrium for this compound involves the interconversion of the lactam and lactim forms:

Caption: Lactam-lactim tautomerism in this compound.

Evidence from X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While a crystal structure for this compound itself is not publicly available, the structure of its N-methylated derivative, 4,5-dichloro-2-methylpyridazin-3(2H)-one , has been determined.[4] This structure unequivocally shows the presence of a carbonyl group (C=O) and the absence of a hydroxyl group (O-H), confirming the lactam form in the solid state for this closely related analog.[4]

Furthermore, numerous crystal structures of other substituted pyridazin-3(2H)-ones consistently reveal the lactam tautomer as the solid-state form.[5][6] This body of evidence strongly supports the hypothesis that this compound also exists as the lactam tautomer in the crystalline state.

Spectroscopic Insights

Spectroscopic techniques are invaluable for studying tautomeric equilibria in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide insights into the tautomeric state. In the lactam form, one would expect to see an N-H proton signal in the ¹H NMR spectrum and a carbonyl carbon signal (typically in the range of 160-180 ppm) in the ¹³C NMR spectrum. Conversely, the lactim form would exhibit an O-H proton signal and a carbon signal for the C-O bond at a higher field. The available ¹³C NMR data for this compound in DMSO-d₆ shows signals consistent with the lactam structure.[7]

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of a C=O stretching vibration, indicative of the lactam form. The lactim form would instead show a C=N stretching vibration and a broad O-H stretching band.

-

UV-Vis Spectroscopy: The electronic absorption spectra of the lactam and lactim forms are typically different due to variations in their conjugated systems. By comparing the spectrum of the compound of interest with those of its N-methylated (fixed lactam) and O-methylated (fixed lactim) analogs, the position of the tautomeric equilibrium can often be determined.[8][9]

Influence of Substituents and Solvents

The electronic nature of substituents and the polarity of the solvent play a crucial role in shifting the tautomeric equilibrium.

-

Substituent Effects: The two chlorine atoms in this compound are electron-withdrawing. This is expected to increase the acidity of the N-H proton, which might slightly favor the lactim form compared to the unsubstituted parent compound. However, the inherent stability of the amide functionality in the lactam form is a powerful driving force that likely keeps the equilibrium shifted towards the keto tautomer.

-

Solvent Effects: The position of the lactam-lactim equilibrium is highly dependent on the solvent.

-

Nonpolar solvents generally favor the less polar lactam form.

-

Polar aprotic solvents , such as DMSO and DMF, can stabilize both forms through dipole-dipole interactions.

-

Polar protic solvents , like water and alcohols, can stabilize both tautomers through hydrogen bonding. The effect on the equilibrium position can be complex and depends on the specific interactions with each tautomer.

-

Experimental and Computational Workflows for Tautomerism Analysis

For a comprehensive understanding of the tautomeric behavior of this compound, a multi-pronged approach combining experimental and computational methods is essential.

Experimental Protocols

Protocol 1: Synthesis of Fixed Tautomers

To definitively assign spectroscopic signals and quantify the tautomeric ratio, the synthesis of N-methylated and O-methylated derivatives is crucial.

-

N-Methylation (to yield 4,5-dichloro-2-methyl-3(2H)-pyridazinone):

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, acetone).

-

Add a base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen atom.

-

Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and stir at an appropriate temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography.

-

-

O-Methylation (to yield 3-methoxy-4,5-dichloropyridazine):

-

Convert this compound to its corresponding chloropyridazine (3,4,5-trichloropyridazine) using a chlorinating agent like POCl₃.

-

React the trichloropyridazine with sodium methoxide in methanol. The methoxy group will preferentially substitute at the 3-position.

-

Purify the product using standard techniques.

-

Protocol 2: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare solutions of this compound and its N-methyl and O-methyl derivatives in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire ¹H, ¹³C, and potentially ¹⁵N NMR spectra for all samples.

-

Compare the chemical shifts of the parent compound with those of the fixed derivatives to determine the predominant tautomer in each solvent.

-

For quantitative analysis, integrate the signals corresponding to each tautomer if they are in slow exchange on the NMR timescale.

-

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the parent compound and its fixed derivatives in various solvents (e.g., cyclohexane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectra for each solution.

-

Deconvolute the spectrum of the parent compound based on the spectra of the fixed derivatives to calculate the tautomeric ratio (KT = [lactim]/[lactam]).

-

Caption: Experimental and computational workflow for tautomerism analysis.

Computational Chemistry Approach

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.

Protocol 3: DFT Calculations

-

Model Building: Construct the 3D structures of both the lactam and lactim tautomers of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structures are true minima.

-

Solvation Models: Employ implicit solvation models (e.g., PCM, SMD) to simulate the effect of different solvents on the tautomeric equilibrium. For a more detailed analysis, explicit solvent molecules can be included in the calculations.

-

Energy Calculations: Calculate the Gibbs free energies of both tautomers in each solvent. The relative Gibbs free energy (ΔG) can be used to predict the tautomeric ratio (ΔG = -RTlnKT).

-

Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies for both tautomers to aid in the interpretation of experimental spectra.

Table 1: Predicted Relative Energies of Pyridazinone Tautomers (Illustrative Example)

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | ΔG in Chloroform (kcal/mol) |

| Lactam | 0.00 | 0.00 | 0.00 |

| Lactim | +5.2 | +3.8 | +4.5 |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

Conclusion and Future Perspectives

The available evidence strongly indicates that this compound predominantly exists in the lactam (keto) form, particularly in the solid state and in less polar solvents. However, the tautomeric equilibrium is dynamic and can be influenced by the solvent environment. For drug development programs utilizing this scaffold, a rigorous experimental and computational characterization of its tautomeric behavior is paramount.

By following the integrated workflows outlined in this guide, researchers can:

-

Unequivocally determine the predominant tautomeric form in various environments.

-

Quantify the tautomeric ratio under physiologically relevant conditions.

-

Gain insights into the thermodynamic driving forces of the equilibrium.

This knowledge is critical for establishing structure-activity relationships, optimizing pharmacokinetic properties, and ensuring the development of safe and effective therapeutics based on the this compound core. Future studies should focus on obtaining a single-crystal X-ray structure of the parent compound and conducting detailed spectroscopic and computational analyses in a wide range of solvents to provide a complete picture of its tautomeric landscape.

References

- Goh, J. H., Fun, H.-K., Rukmini, P. V. R., & Kalluraya, B. (2011). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. [Link]

- Song, Y., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one.

- Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Medicinal Chemistry, 53(3), 1019-1034.